N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIEIAZUCDMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride to form the intermediate compound.
Addition of the Amide Group: The intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to introduce the amide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.
Substitution: Bromine, nitric acid, acetic acid as a solvent, and temperatures around 0-25°C.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with various molecular targets. The compound’s aromatic rings allow it to interact with enzymes and receptors through π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Antibacterial Potential: Thiophene-containing analogs (e.g., quinolone derivatives) demonstrate potent activity against Gram-positive bacteria, suggesting the target compound’s thiophene moiety could be leveraged similarly .
- Antitumor Applications : Pyrrolo[2,3-d]pyrimidines with pivalamide groups (20a–20h ) showed high yields (86–92%) and efficacy in preclinical models, indicating the 2,2-dimethylpropanamide group’s utility in oncology .
- Metabolic Stability : The pivalamide group’s resistance to hydrolysis may reduce hepatic clearance, a critical advantage in drug design .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.35 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups allow it to bind to enzymes or receptors, modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Binding : The structural components of the compound may facilitate binding to various receptors, influencing signal transduction pathways crucial for cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated several promising biological activities associated with this compound:
- Antioxidant Activity : Compounds containing furan and thiophene rings have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some studies have suggested that derivatives of furan and thiophene possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
A study by Zhang et al. (2023) demonstrated that derivatives similar to this compound exhibited significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative damage in cellular models.- Methodology : DPPH radical scavenging assay was employed.
- Results : IC50 values indicated strong antioxidant potential comparable to established antioxidants.
Compound IC50 (µM) N-[2-(furan-2-yl)-... 25 Ascorbic Acid 20 -
Antimicrobial Activity :
A recent investigation into the antimicrobial properties revealed that the compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values were found to be promising.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anti-inflammatory Effects :
In vivo studies conducted on animal models indicated that the compound could significantly reduce inflammation markers in tissues subjected to inflammatory stimuli.- Measurement : Levels of TNF-alpha and IL-6 were assessed.
- Findings : A marked reduction in cytokine levels was observed after treatment with the compound.
Q & A
Q. Critical Parameters :
| Parameter | Impact on Purity/Yield |
|---|---|
| Temperature | Higher temperatures (>80°C) risk side reactions (e.g., ring-opening of furan/thiophene) (). |
| Solvent Choice | Polar aprotic solvents (e.g., DMF) enhance reaction efficiency (). |
| Purification | Column chromatography or recrystallization improves purity to >95% (). |
Reaction monitoring via TLC and final characterization using NMR and HPLC are essential to verify purity ().
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
The compound’s structure is validated using:
- NMR Spectroscopy :
- ¹H NMR identifies protons on furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and the ethyl backbone (δ 2.5–3.5 ppm) ().
- ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and quaternary carbons in the dimethylpropanamide group ().
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending ().
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 346.1) ().
Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties and potential reactivity of this compound?
Answer:
DFT-based methods, such as the Colle-Salvetti correlation-energy formula , model electron density and local kinetic energy to predict:
- Electrophilic Reactivity : The electron-rich furan and thiophene rings exhibit nucleophilic character, favoring reactions at positions α to heteroatoms ().
- Hydrogen-Bonding Capacity : Amide and hydroxyl groups (if present) form hydrogen bonds with biological targets, as shown by electrostatic potential maps ().
- Solvation Effects : Solvent models (e.g., PCM) predict solubility trends, aligning with experimental logP values ().
Example Application :
DFT-optimized geometries of the compound’s lowest unoccupied molecular orbital (LUMO) guide predictions for nucleophilic attack sites ().
Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of this compound across different studies?
Answer:
Contradictions in bioactivity (e.g., antimicrobial potency) arise from:
- Purity Variations : Impurities >5% (e.g., unreacted precursors) skew bioassay results. Use HPLC-MS to quantify purity ().
- Assay Conditions : Differences in cell lines or incubation times (e.g., 24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using OECD guidelines ().
- Structural Analogues : Misidentification of regioisomers (e.g., furan-2-yl vs. furan-3-yl derivatives) can occur. Confirm structures via X-ray crystallography ().
Case Study : A 2023 study resolved conflicting cytotoxicity data by correlating purity-adjusted bioactivity with molecular docking simulations ().
Advanced: What experimental approaches are used to investigate the hydrogen-bonding interactions of this compound with biological macromolecules?
Answer:
Key methodologies include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes (ΔH) during interactions with proteins ().
- X-ray Crystallography : Resolves hydrogen-bonding networks between the compound’s amide group and enzyme active sites (e.g., kinase targets) ().
- Molecular Dynamics (MD) Simulations : Track stability of hydrogen bonds over time in physiological conditions ().
Example : MD simulations of the compound bound to a kinase revealed persistent hydrogen bonds with Asp86 and Lys123 residues, explaining its inhibitory activity ().
Advanced: How can reaction kinetics be optimized for selective functionalization of the furan and thiophene rings in this compound?
Answer:
Selective functionalization (e.g., bromination) is achieved by:
- Controlling Electrophilicity : Use mild electrophiles (e.g., NBS in DMF) to target the electron-rich thiophene ring ().
- Protecting Groups : Temporarily block the amide group with tert-butoxycarbonyl (Boc) to prevent side reactions ().
- Kinetic Monitoring : Real-time UV-Vis spectroscopy tracks reaction progress (λmax shifts indicate ring substitution) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
